molecular formula C16H11BrN2OS B3902045 5-(4-Bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

5-(4-Bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B3902045
M. Wt: 359.2 g/mol
InChI Key: LOJLSHOLYBISMP-UVTDQMKNSA-N
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Description

5-(4-Bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromobenzylidene group attached to the imidazolidinone ring, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield corresponding thioethers.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: Major products are thioethers and reduced imidazolidinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. In the context of its antitumor activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The bromobenzylidene group plays a crucial role in enhancing the compound’s binding affinity to its molecular targets, thereby increasing its biological efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
  • 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Uniqueness

5-(4-Bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one stands out due to its unique combination of a bromobenzylidene group and a thioxoimidazolidinone ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJLSHOLYBISMP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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